molecular formula C11H14N2O3 B1285642 3-(3-Benzylureido)propanoic acid CAS No. 71274-38-9

3-(3-Benzylureido)propanoic acid

Cat. No. B1285642
CAS RN: 71274-38-9
M. Wt: 222.24 g/mol
InChI Key: ZKXWPAGHEVGPNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09040531B2

Procedure details

To a solution of β-alanine 5.0 g (56 mmol) in dichloromethane 56 ml and tetrahydrofuran 56 ml was added benzyl isocyanate 6.6 ml (53 mmol) at 0° C. After stirring at room temperature overnight, the reaction mixture was diluted with ethyl acetate 200 ml and washed with water 200 ml and brine 200 ml. The residual solution was concentrated to about 100 ml in vacuo. To the mixture was added 1N sodium hydroxide solution 60 ml at 0° C. The aqueous phase was acidified with 3N HCl aq. 20 ml and then extracted with ethyl acetate 100 ml twice. The extract was washed with brine 50 ml and dried over magnesium sulfate and filtered. The filtrate was concentrated in vacuo. To the residue was added ether:n-hexane=1:1 30 ml and the precipitate was corrected by filtration to obtain the title compound 7.05 g (59%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step One
Quantity
56 mL
Type
solvent
Reaction Step One
Quantity
56 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
59%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5].[CH2:7]([N:14]=[C:15]=[O:16])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>ClCCl.O1CCCC1.C(OCC)(=O)C>[CH2:7]([NH:14][C:15](=[O:16])[NH:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NCCC(=O)O
Name
Quantity
6.6 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N=C=O
Name
Quantity
56 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
56 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water 200 ml and brine 200 ml
CONCENTRATION
Type
CONCENTRATION
Details
The residual solution was concentrated to about 100 ml in vacuo
ADDITION
Type
ADDITION
Details
To the mixture was added 1N sodium hydroxide solution 60 ml at 0° C
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate 100 ml twice
WASH
Type
WASH
Details
The extract was washed with brine 50 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
To the residue was added ether
FILTRATION
Type
FILTRATION
Details
n-hexane=1:1 30 ml and the precipitate was corrected by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(NCCC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.05 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.